molecular formula C15H16BrN3O2 B13704687 6-Bromo-N-cyclohexyl-4-amino-3-nitroquinoline

6-Bromo-N-cyclohexyl-4-amino-3-nitroquinoline

Cat. No.: B13704687
M. Wt: 350.21 g/mol
InChI Key: TWICDQHTEWFXFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-N-cyclohexyl-4-amino-3-nitroquinoline is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse applications in medicinal chemistry, agriculture, and material science. This compound, characterized by the presence of bromine, cyclohexyl, amino, and nitro groups, exhibits unique chemical properties that make it valuable for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-N-cyclohexyl-4-amino-3-nitroquinoline typically involves multi-step organic reactions. One common method includes the bromination of a quinoline precursor followed by nitration and subsequent amination. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Safety measures are crucial due to the reactive nature of the intermediates and the final product.

Types of Reactions:

    Oxidation: The nitro group in this compound can undergo reduction to form corresponding amines.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines or thiols can replace the bromine atom under appropriate conditions.

Major Products Formed:

    Amines: Reduction of the nitro group leads to the formation of amines.

    Substituted Quinoline Derivatives: Various functional groups can be introduced through substitution reactions, leading to a wide range of quinoline derivatives.

Scientific Research Applications

6-Bromo-N-cyclohexyl-4-amino-3-nitroquinoline has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical assays.

    Medicine: Quinoline derivatives, including this compound, are investigated for their potential therapeutic properties, such as antimicrobial and anticancer activities.

    Industry: It is used in the production of dyes, pigments, and other materials with specific chemical properties.

Mechanism of Action

The mechanism by which 6-Bromo-N-cyclohexyl-4-amino-3-nitroquinoline exerts its effects depends on its interaction with molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

    6-Bromo-4-aminoquinoline: Lacks the cyclohexyl and nitro groups, leading to different chemical properties and applications.

    N-cyclohexyl-4-aminoquinoline: Lacks the bromine and nitro groups, affecting its reactivity and biological activity.

    4-Amino-3-nitroquinoline: Lacks the bromine and cyclohexyl groups, resulting in distinct chemical behavior.

Uniqueness: 6-Bromo-N-cyclohexyl-4-amino-3-nitroquinoline is unique due to the combination of bromine, cyclohexyl, amino, and nitro groups. This combination imparts specific chemical reactivity and biological activity, making it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C15H16BrN3O2

Molecular Weight

350.21 g/mol

IUPAC Name

6-bromo-N-cyclohexyl-3-nitroquinolin-4-amine

InChI

InChI=1S/C15H16BrN3O2/c16-10-6-7-13-12(8-10)15(14(9-17-13)19(20)21)18-11-4-2-1-3-5-11/h6-9,11H,1-5H2,(H,17,18)

InChI Key

TWICDQHTEWFXFT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2=C3C=C(C=CC3=NC=C2[N+](=O)[O-])Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.